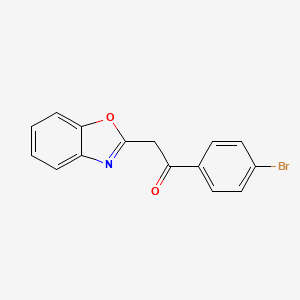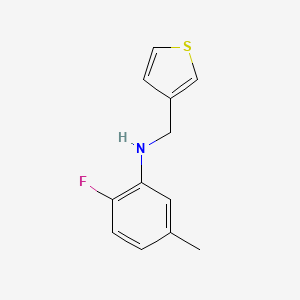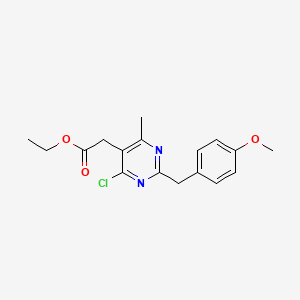
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methoxybenzyl, and methyl groups, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.
Substitution Reactions: Introduction of the chloro, methoxybenzyl, and methyl groups onto the pyrimidine ring can be carried out using various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Scientific Research Applications
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Industrial Chemistry: It can be utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-: Lacks the ethyl ester group.
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, methyl ester: Contains a methyl ester instead of an ethyl ester.
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, propyl ester: Contains a propyl ester instead of an ethyl ester.
Uniqueness
The presence of the ethyl ester group in 5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester imparts unique physicochemical properties, such as increased lipophilicity and potential for hydrolysis to release the active carboxylic acid. This makes it distinct from its analogs and suitable for specific applications in medicinal and industrial chemistry.
Properties
CAS No. |
64678-04-2 |
|---|---|
Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-2-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C17H19ClN2O3/c1-4-23-16(21)10-14-11(2)19-15(20-17(14)18)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
WKAGIFXDICTIGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
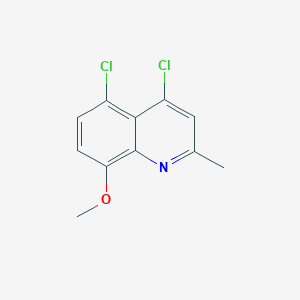
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)


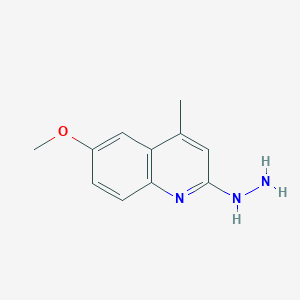
![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)
